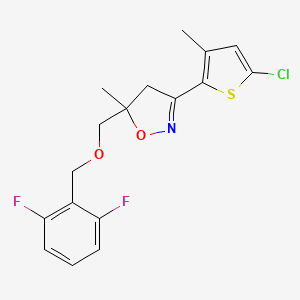
5-Chloro-methiozolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-methiozolin is a chemical compound known for its herbicidal properties. It is primarily used to control annual bluegrass (Poa annua) in various turfgrasses. This compound has gained attention due to its unique mechanism of action and effectiveness in both preemergence and postemergence applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-methiozolin involves several steps, including chlorination and nitration reactions. One common method involves the chlorination of 1-methylimidazole nitrate in the presence of sulfuric acid, followed by nitration to produce 5-chloro-1-methyl-4-nitroimidazole . Another method involves the chlorination of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and nitration processes, followed by purification steps to isolate the desired product. The use of advanced reactors and controlled reaction conditions ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-methiozolin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce various halogenated compounds .
Aplicaciones Científicas De Investigación
5-Chloro-methiozolin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-methiozolin involves the inhibition of tyrosine aminotransferases (TATs) and cellulose biosynthesis inhibitors (CBIs). This dual mechanism disrupts essential metabolic pathways in plants, leading to their death. The compound targets specific enzymes and pathways involved in pigment and cellulose biosynthesis, making it highly effective against annual bluegrass .
Comparación Con Compuestos Similares
Similar Compounds
Methiozolin: A closely related compound with similar herbicidal properties.
Cinmethylin: Another herbicide that affects similar physiological pathways in plants.
Methylchloroisothiazolinone: A compound with antimicrobial properties, used in various industrial applications .
Uniqueness
5-Chloro-methiozolin stands out due to its dual mechanism of action, targeting both pigment and cellulose biosynthesis. This makes it more effective and versatile compared to other herbicides that typically target a single pathway .
Propiedades
Fórmula molecular |
C17H16ClF2NO2S |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole |
InChI |
InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3 |
Clave InChI |
OWWOCIVIHWBTEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















